molecular formula C21H30FN3O5S B3581589 Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Cat. No.: B3581589
M. Wt: 455.5 g/mol
InChI Key: GPVSQZVKHHQIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a cyclohexyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and the introduction of the cyclohexyl and fluorophenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or aromatic derivatives.

Scientific Research Applications

Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can be used in the synthesis of more complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-[cyclohexyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-[cyclohexyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O5S/c1-2-30-21(27)24-14-12-23(13-15-24)20(26)16-25(18-6-4-3-5-7-18)31(28,29)19-10-8-17(22)9-11-19/h8-11,18H,2-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVSQZVKHHQIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.